N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which can be synthesized from thioamide and α-haloketone under basic conditions.
Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).
Coupling of Thiophene and Oxadiazole: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final step involves the coupling of the thiazole and oxadiazole-thiophene moieties through a thioether linkage, typically using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as conductive polymers or as a component in organic electronics due to its conjugated system.
Mechanism of Action
The mechanism by which N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of a thiophene.
N-(thiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic properties and reactivity. This makes it particularly versatile for various applications in scientific research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new innovations based on this compound.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S3/c16-8(13-10-12-3-5-19-10)6-20-11-15-14-9(17-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTVHOAKKMGKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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